molecular formula C24H27N3O3S B11283714 N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11283714
M. Wt: 437.6 g/mol
InChI Key: IJVQJLLJGDMNSA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of an indole ring, a morpholine moiety, and a thioacetamide group. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through reactions such as nitration, reduction, and acylation.

    Introduction of the Morpholine Moiety: The morpholine group is often introduced via nucleophilic substitution reactions.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide group through reactions with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl or nitro groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the morpholine moiety.

    N-(2,5-dimethylphenyl)-2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)acetamide: Lacks the morpholine group but has a similar structure.

Uniqueness

N-(2,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of both the morpholine and thioacetamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H27N3O3S/c1-17-7-8-18(2)20(13-17)25-23(28)16-31-22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-30-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)

InChI Key

IJVQJLLJGDMNSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4

Origin of Product

United States

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